4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Overview
Description
4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that features a quinoline core structure It is characterized by the presence of dichlorophenyl, dimethyl, propylthio, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride.
Attachment of the thiadiazolyl group: This can be done through a cyclization reaction involving thiosemicarbazide and an appropriate carboxylic acid derivative.
Final modifications: The propylthio group is introduced via a nucleophilic substitution reaction, and the dimethyl groups are typically added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE varies depending on its application:
Anti-cancer: It may inhibit specific enzymes involved in cell proliferation.
Anti-inflammatory: The compound could interfere with signaling pathways that mediate inflammation.
Antimicrobial: It may disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 4-(2,4-dichlorophenyl)-7,7-dimethyl-1-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Uniqueness
The uniqueness of 4-(2,4-DICHLOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the propylthio group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-7,7-dimethyl-1-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O2S2/c1-4-7-30-21-26-25-20(31-21)27-16-10-22(2,3)11-17(28)19(16)14(9-18(27)29)13-6-5-12(23)8-15(13)24/h5-6,8,14H,4,7,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKWORKZORXEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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